molecular formula C13H16BrNO2 B2688517 Tert-butyl (2S,3R)-3-(3-bromophenyl)aziridine-2-carboxylate CAS No. 1980008-30-7

Tert-butyl (2S,3R)-3-(3-bromophenyl)aziridine-2-carboxylate

Cat. No. B2688517
CAS RN: 1980008-30-7
M. Wt: 298.18
InChI Key: GEQXUJINCDLMHK-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2S,3R)-3-(3-bromophenyl)aziridine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a type of aziridine, which is a three-membered heterocyclic organic compound containing a nitrogen atom and two carbon atoms.

Scientific Research Applications

Novel Synthesis Approaches

Aziridine compounds, including tert-butyl aziridines, have been crucial in the development of novel synthesis methods for complex organic molecules. For example, one study illustrates the transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, showcasing the aziridine's role in creating morpholine derivatives, which are significant in medicinal chemistry (D’hooghe et al., 2006). This process highlights the versatility of aziridines in ring transformation reactions, offering pathways to diverse structural motifs.

Metal-free Aziridination

Aziridines have also been central to developing metal-free synthesis methods. A study on the aziridination of olefins using tert-Butyl hypoiodite (t-BuOI) as a reagent demonstrates a metal-free approach to constructing aziridines from olefins and sulfonamides. This method provides an example of the innovative use of aziridines in synthesizing nitrogen-containing heterocycles without the need for metal catalysts (Minakata et al., 2006).

Synthetic Building Blocks

The research on tert-butyl cinnamates aziridination highlights aziridines as versatile synthetic building blocks. The high trans-selectivity of this process and the subsequent ring-opening reactions with various nucleophiles underline the utility of aziridines in constructing complex molecules with precise stereocontrol (Armstrong & Ferguson, 2012).

Application in Cycloaddition Reactions

Aziridines serve as key intermediates in cycloaddition reactions, facilitating the synthesis of novel cyclic compounds. For instance, the cycloaddition of electrophilic 2H-azirines with oxazolidin-2-ones, followed by acidic treatment of the cycloadducts, demonstrates aziridines' role in generating aminoenones and aziridine derivatives. This method underscores the strategic use of aziridines in constructing complex cyclic structures with potential applications in medicinal chemistry (Alves et al., 2006).

properties

IUPAC Name

tert-butyl (2S,3S)-3-(3-bromophenyl)aziridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQXUJINCDLMHK-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1[C@@H](N1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2S,3R)-3-(3-bromophenyl)aziridine-2-carboxylate

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